Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate” is a chemical compound with the CAS Number: 521979-95-3. It has a molecular weight of 346.43 . This compound is also known as Olaparib Impurity 7 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 346.43 . More detailed physical and chemical properties were not found in the available sources .
Scientific Research Applications
Synthesis and Structural Characterization
Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate and its derivatives are extensively studied for their structural properties. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined, highlighting its unique chemistry with a second nitrogen atom on the N-tert-butyl piperazine substructure, creating a pharmacologically significant core (Gumireddy et al., 2021). Additionally, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported, providing insights into its bond lengths and angles (Mamat et al., 2012).
Biological Activities and Applications
Research has explored the biological activities and potential applications of this compound derivatives. One study synthesized and characterized tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, revealing their antibacterial and antifungal activities (Kulkarni et al., 2016). Another compound, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was identified as an important intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010). Moreover, the synthesis and in vitro antibacterial activities of novel oxazolidinones have been studied, with certain compounds exhibiting superior antibacterial activities compared to established drugs (Srivastava et al., 2008).
Stability and Reactivity Studies
The stability of this compound derivatives in various conditions has also been a subject of research. For instance, a study assessed the stability of novel antibacterial triazolyl oxazolidinones in simulated biological fluids, providing insights into their degradation kinetics and potential for future drug formulation studies (Phillips et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-17(23)21-11-9-20(10-12-21)13-16-14-22(18(24)25-16)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSPNIBBYIFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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